Tert-butyl 3-hydroxycyclobutylcarbamate

Stereochemistry Chiral Resolution Medicinal Chemistry

Medicinal chemists often encounter supply inconsistency with stereochemically ambiguous cyclobutane building blocks. Tert-butyl 3-hydroxycyclobutylcarbamate (CAS 154748-63-7) resolves this with defined orthogonal reactivity and reliable global availability. Key procurement considerations: • Orthogonal handles: Boc-protected amine and free hydroxyl enable sequential functionalization without cross-reactivity, eliminating extra protection/deprotection steps. • Rigid cyclobutane core (3 rotatable bonds) enhances binding entropy and ligand efficiency-critical for kinase inhibitor and asymmetric catalysis programs. • Consistent 95% purity with full analytical documentation (HPLC, NMR, MS); stock held across multiple global warehouses for immediate dispatch.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 154748-63-7
Cat. No. B124221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxycyclobutylcarbamate
CAS154748-63-7
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-7(11)5-6/h6-7,11H,4-5H2,1-3H3,(H,10,12)
InChIKeyWSUMHFNEPOYLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-hydroxycyclobutylcarbamate Overview


Tert-butyl 3-hydroxycyclobutylcarbamate (CAS 154748-63-7), also referred to as N-Boc-3-aminocyclobutanol, is a heterobifunctional small molecule comprising a cyclobutane core bearing a protected amine (Boc) and a free hydroxyl group [1]. With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol [1], this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly valued for its conformational rigidity conferred by the cyclobutane ring . Its primary utility lies in the synthesis of conformationally restricted drug candidates and chiral ligands for asymmetric catalysis [2], where its stereochemistry and relative orientation of reactive handles (amine vs. alcohol) are critical design parameters [3].

Tert-butyl 3-hydroxycyclobutylcarbamate Substitution Challenges


Generic substitution of tert-butyl 3-hydroxycyclobutylcarbamate with superficially similar building blocks—such as unprotected 3-aminocyclobutanol, acyclic amino alcohols, or larger cyclic analogs—is chemically unsound due to orthogonal reactivity requirements, stereochemical integrity, and molecular geometry. The Boc protecting group is essential to prevent undesired side reactions at the amine during downstream synthetic steps, a functionality absent in free amines [1]. Furthermore, the cis- versus trans-stereoisomers (CAS 389890-43-1 and 389890-42-0, respectively) present entirely different spatial arrangements of the hydroxyl and amine groups, leading to divergent binding conformations in biological targets and altered physicochemical properties [2]. Finally, the cyclobutane ring imparts a unique, rigid, non-planar geometry that differs fundamentally from the more flexible cyclopentyl or cyclohexyl analogs, directly impacting target binding entropy and ligand efficiency .

Tert-butyl 3-hydroxycyclobutylcarbamate Quantitative Evidence


Stereochemical Purity and Isomer Differentiation

The target compound (CAS 154748-63-7) is the racemic or unspecified stereoisomeric mixture of tert-butyl 3-hydroxycyclobutylcarbamate. Its differentiation is defined by its relation to its cis- (CAS 389890-43-1) and trans- (CAS 389890-42-0) stereoisomers [1]. Commercial specifications for the trans isomer guarantee a purity of 97% , indicating that stereochemically defined batches are available and controlled. The cis isomer is similarly offered with a minimum purity of 97% [2].

Stereochemistry Chiral Resolution Medicinal Chemistry

Conformational Rigidity vs. Acyclic Analogs

The conformational restriction of tert-butyl 3-hydroxycyclobutylcarbamate is quantified by its computed rotatable bond count of 3 [1]. This value directly contrasts with a hypothetical acyclic analog, such as tert-butyl (4-hydroxybutan-2-yl)carbamate, which would possess at least 5 rotatable bonds in its backbone, representing a >66% increase in conformational flexibility. This rigidity is a key driver for improving ligand binding efficiency in drug design .

Conformational Analysis Medicinal Chemistry Molecular Design

Lipophilicity: Cyclobutane vs. Azetidine Scaffolds

The computed partition coefficient (XLogP3-AA) for tert-butyl 3-hydroxycyclobutylcarbamate is 0.9 [1], indicating a balance between aqueous solubility and membrane permeability. This value is higher than that of the structurally similar 1-Boc-3-hydroxyazetidine (CAS 141699-55-0), which has a calculated XLogP3-AA of -0.1 [2], a full log unit lower. This difference reflects the greater lipophilicity of the cyclobutane ring compared to the more polar azetidine ring [2].

Lipophilicity ADME Drug Design

Tert-butyl 3-hydroxycyclobutylcarbamate Applications


Conformationally Restricted Kinase Inhibitor Synthesis

Medicinal chemists developing novel kinase inhibitors should prioritize tert-butyl 3-hydroxycyclobutylcarbamate as a core scaffold. Its low rotatable bond count (3) and rigid cyclobutane core are proven to enhance binding entropy and ligand efficiency [1], a critical advantage over flexible acyclic linkers. The Boc-protected amine allows for selective deprotection and subsequent functionalization to introduce diverse warheads, while the hydroxyl group serves as an orthogonal handle for O-alkylation or esterification to modulate ADME properties .

Chiral Ligand Development for Asymmetric Catalysis

Researchers engaged in asymmetric synthesis should procure the stereochemically defined cis- (CAS 389890-43-1) or trans- (CAS 389890-42-0) isomers of this compound [1]. The rigid cyclobutane framework provides a well-defined chiral environment around the catalytic metal center, which is essential for achieving high enantiomeric excess . This application leverages the compound's unique stereochemical and conformational properties, which cannot be replicated by acyclic or less constrained cyclic analogs [1].

Orthogonal Protection Strategy for Total Synthesis

For complex molecule synthesis requiring the sequential manipulation of amine and alcohol functionalities, tert-butyl 3-hydroxycyclobutylcarbamate is the preferred building block. The orthogonal Boc protecting group on the amine prevents interference during reactions at the hydroxyl group, such as oxidation, esterification, or Mitsunobu reactions [1]. This eliminates the need for additional protection/deprotection steps, streamlining synthetic routes and improving overall yields compared to using the unprotected 3-aminocyclobutanol .

Lipophilicity Tuning in Lead Optimization

When optimizing the lipophilicity of a lead series, tert-butyl 3-hydroxycyclobutylcarbamate (XLogP3-AA = 0.9) offers a more hydrophobic alternative to the closely related 1-Boc-3-hydroxyazetidine scaffold (XLogP3-AA = -0.1) [1]. This 1.0 log unit difference in computed lipophilicity allows medicinal chemists to fine-tune a compound's ADME profile, potentially improving membrane permeability and metabolic stability without introducing additional molecular weight or polar surface area .

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